Uracil-6-carboxaldehyde (CAS 36327-91-0): A Technical Guide for Synthetic and Medicinal Chemistry
Uracil-6-carboxaldehyde (CAS 36327-91-0): A Technical Guide for Synthetic and Medicinal Chemistry
Introduction
Uracil-6-carboxaldehyde, also known as 6-formyluracil, is a key heterocyclic building block in medicinal and synthetic chemistry. As a derivative of uracil, one of the four fundamental nucleobases in ribonucleic acid (RNA), its structure is primed for diverse chemical modifications.[1][2] The presence of a reactive aldehyde group at the 6-position of the pyrimidine ring provides a versatile chemical handle for constructing more complex molecular architectures. This guide offers an in-depth exploration of Uracil-6-carboxaldehyde, covering its properties, a representative synthetic approach, key applications in drug discovery, and essential supplier and safety information for researchers and drug development professionals. Its utility lies in its capacity to act as a precursor for a wide range of fused heterocyclic systems and substituted uracil derivatives, many of which exhibit significant biological activities, including antiviral and anticancer properties.[3]
Physicochemical and Structural Properties
Uracil-6-carboxaldehyde is typically available as a stable monohydrate. Its core properties are summarized below, providing essential data for experimental design, including solubility, storage, and characterization.
| Property | Value | Source |
| CAS Number | 36327-91-0 | [4] |
| Molecular Formula | C₅H₄N₂O₃ | [4] |
| Molecular Weight | 158.11 g/mol (monohydrate) | [4] |
| Appearance | Powder or granule | [5] |
| Melting Point | 340°C (decomposes) | |
| Water Solubility | Slightly soluble | |
| Storage Temperature | 2-8°C | |
| pKa | 5.63 ± 0.10 (Predicted) | |
| Canonical SMILES | C1=C(NC(=O)NC1=O)C=O | [4] |
| InChI Key | VUQNLIDVEFIQLP-UHFFFAOYSA-N | [4] |
Synthesis and Purification Protocol
The synthesis of Uracil-6-carboxaldehyde is not trivial due to the multiple reactive sites on the uracil ring. A common and effective strategy involves the protection of the ring nitrogens (N1 and N3) prior to the introduction of the aldehyde group at the C6 position. This prevents undesired side reactions and directs the formylation to the correct carbon. The following protocol is a representative, conceptual methodology based on established organometallic and protection group chemistry for uracil derivatives.
Experimental Rationale
The uracil ring nitrogens are acidic and nucleophilic, making them susceptible to reaction with electrophilic formylating agents. Protection, for example with methoxymethyl (MOM) groups, temporarily masks these sites. Following protection, the C6 position can be lithiated using a strong base like lithium diisopropylamide (LDA) and then quenched with an electrophilic formyl source such as N,N-dimethylformamide (DMF). The final step involves the acidic removal of the protecting groups to yield the target aldehyde.
Workflow for Synthesis of Uracil-6-carboxaldehyde
Caption: Conceptual workflow for the synthesis of Uracil-6-carboxaldehyde.
Step-by-Step Methodology
-
Protection of Uracil:
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Suspend uracil in a suitable aprotic solvent (e.g., anhydrous DMF).
-
Add a base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the N1 and N3 positions.
-
Add a protecting group reagent, such as methoxymethyl chloride (MOM-Cl), dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting 1,3-bis(MOM)-uracil by column chromatography.
-
-
Formylation at C6:
-
Dissolve the protected uracil in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., Argon).
-
Add a solution of lithium diisopropylamide (LDA) dropwise to deprotonate the C6 position, forming a lithiated intermediate.
-
After stirring for a short period, add N,N-dimethylformamide (DMF) to the reaction mixture to act as the formylating agent.
-
Allow the reaction to slowly warm and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by chromatography to isolate 6-formyl-1,3-bis(MOM)-uracil.
-
-
Deprotection and Final Purification:
-
Dissolve the protected aldehyde in a mixture of THF and aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture gently (e.g., 40-50°C) to cleave the MOM protecting groups.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The product, Uracil-6-carboxaldehyde, may precipitate from the solution. If so, it can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the final product.
-
Applications in Research and Drug Development
The aldehyde functionality at the C6 position is a powerful tool for synthetic diversification, making Uracil-6-carboxaldehyde a valuable starting material for various bioactive molecules.[2]
-
Precursor for Fused Heterocycles: The aldehyde can readily undergo condensation reactions with binucleophilic reagents. For instance, reaction with 1,2-diamines can lead to the formation of pteridines, a core scaffold in many biologically active compounds. This approach is fundamental in creating analogues of natural purines.
-
Synthesis of 8-Substituted Xanthines: Uracil derivatives are precursors to xanthines, which are privileged structures in medicinal chemistry.[6] The C6-aldehyde can be converted to an amino group, which, along with the C5 position, can be used to construct the imidazole ring of the xanthine core.
-
Antiviral and Anticancer Drug Discovery: Uracil analogues are widely explored as antiviral and anticancer agents because they can act as mimics of natural nucleobases and interfere with DNA or RNA synthesis in rapidly dividing cells or viruses.[3][7] Uracil-6-carboxaldehyde serves as a key intermediate for creating novel substituted uracils with modified properties to enhance efficacy and selectivity.[7]
-
Cell Regeneration Studies: Certain 6-substituted uracil derivatives have been shown to stimulate cell proliferation, suggesting potential applications in regenerative medicine.[8] The aldehyde provides a convenient point for attaching various substituents to explore structure-activity relationships in this area.
Caption: Synthetic utility of Uracil-6-carboxaldehyde as a chemical intermediate.
Supplier Information
Uracil-6-carboxaldehyde monohydrate is commercially available from various chemical suppliers specializing in fine chemicals and intermediates for research and development.
| Supplier | Location | Notes |
| Ality Chemical Corporation | China | Focuses on fine intermediates and offers custom manufacturing services. Established in 2007.[5] |
| Xinxiang Aurora Biotechnology Co., Ltd. | China | Specializes in nucleoside and nucleotide raw materials. Holds ISO9001, ISO14001, and OHSAS18001 certifications.[9] |
| Amitychem | China | Formed in 2007, supplies APIs, intermediates, and specialty chemicals.[9] |
| Greenbo Biochem | China | Manufactory supplier of active pharmaceutical ingredients and intermediates.[9] |
| Alfa Chemistry | USA | Offers the compound for research use and provides basic physicochemical and safety data on its website.[4] |
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound. The information below is synthesized from safety data for the parent compound, uracil, and specific data for the aldehyde derivative.
| Parameter | Guideline | Rationale & References |
| Hazard Classification | Irritant (Xi) | May cause irritation upon contact with eyes, skin, or respiratory tract.[4] |
| Personal Protective Equipment (PPE) | Safety goggles, impervious gloves, lab coat | Standard practice for handling chemical irritants to prevent exposure.[4][10] |
| Handling | Use in a well-ventilated area or chemical fume hood. Minimize dust generation. | Prevents inhalation of airborne particles. Wash hands thoroughly after handling.[11] |
| Storage | Store in a tightly closed container in a cool (2-8°C), dry place. | Protects from moisture and degradation.[11] |
| Incompatibilities | Strong oxidizing agents | Avoid storing with materials that could cause a hazardous reaction.[10] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes and seek medical advice. | Immediate irrigation is critical to minimize damage.[4] |
References
- Material Safety D
- URACIL FOR BIOCHEMISTRY. Loba Chemie.
- Safety D
- SAFETY D
- Uracil | C4H4N2O2 | CID 1174. PubChem - NIH.
- In vitro proliferative activity of 6-substituted uracil derivatives (2021). Journal of Pharmacy & Pharmacognosy Research.
- Applications of Uracil in Pharmaceutical Research (2025). calcium zinc stabilizer manufacturer.
- Safety D
- CAS 36327-91-0 6-Formyl-uracil monohydr
- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
- Factory Supply Uracil-6-carboxaldehyde monohydrate, CasNo.36327-91-0.
- Uracil. MedChemExpress (MCE) Life Science Reagents.
- Uracil Suppliers, Get Uracil 66-22-8 Supply. ECHEMI.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review (2025). NIH.
- 6-FORMYL-URACIL MONOHYDR
- Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents (2025). [Source not available].
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review (2025). RSC Advances (RSC Publishing).
-
Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines (2019). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO-3ibZtDOi12yhBC_Fd1jQ0MfVm0YpoqjpkMvH9sKJqoQmN_qIvVaFCtLQbP_LrbrqjrBQ1maBWtOr1fTCugbGpIPgHfTH43dB9RUZyX-y56PCyN3v8ih9moGrRFPmsE01Nbz7H2nELLGsck=]([Link]
Sources
- 1. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Factory Supply Uracil-6-carboxaldehyde monohydrate, CasNo.36327-91-0 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 6. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Uracil in Pharmaceutical Research [hbgxchemical.com]
- 8. jppres.com [jppres.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
